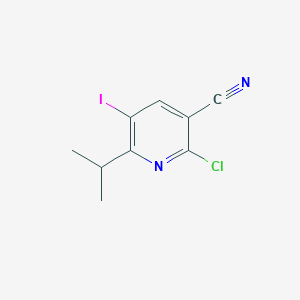
2-Chloro-5-iodo-6-isopropylnicotinonitrile
Vue d'ensemble
Description
2-Chloro-5-iodo-6-isopropylnicotinonitrile is a chemical compound with the molecular formula C9H8ClIN2 . It is used in scientific research and has remarkable properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 2 nitrogen atoms . The compound has a molecular weight of 306.53 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.63 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 194 . The compound has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 1 rotatable bond count .Applications De Recherche Scientifique
Synthesis Applications
2-Chloro-5-iodo-6-isopropylnicotinonitrile serves as a precursor in the synthesis of complex organic compounds. For example, its indirect iodination led to the development of 3-amino-5-iodopyrazolo[3,4-b]pyridine, which, through a series of palladium-promoted coupling reactions, facilitated the creation of novel 3,5-disubstituted pyrazolo[3,4-b]pyridine species. This illustrates its utility in constructing heterocyclic compounds that are often of interest in pharmaceutical research and material science (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Reactivity Studies
The compound's reactivity has also been explored in the context of organometallic chemistry. Li/Cl phosphinidenoid W(CO)5 complexes showed no selective reactions with certain iodine compounds, whereas a clean transfer-iodination reaction occurred with C-iodo-substituted o-carbaboranes, leading to chloro(iodo)phosphane complexes. This research provides insights into the reactivity patterns of organometallic complexes with halogenated compounds, which is relevant for catalysis and synthesis (Streubel et al., 2009).
Halogen-Rich Intermediates
Moreover, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized using halogen dance reactions, which highlights the potential of such halogenated compounds in the construction of complex molecular architectures. These intermediates are valuable for medicinal chemistry research, offering a pathway to synthesize a wide array of functionalized compounds (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-iodo-6-propan-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIN2/c1-5(2)8-7(11)3-6(4-12)9(10)13-8/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBXTFDAKVUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=N1)Cl)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


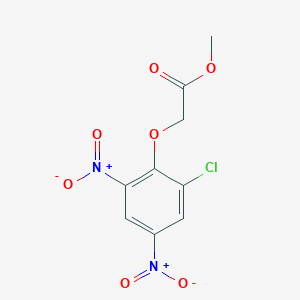
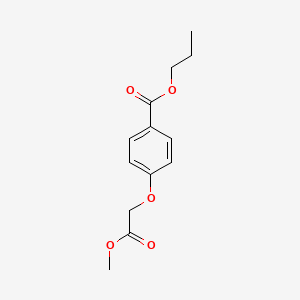
![5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1422264.png)
![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)





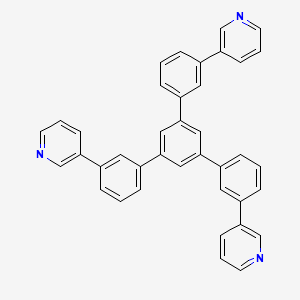
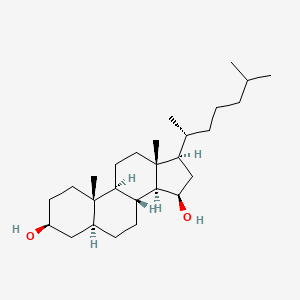
![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)

